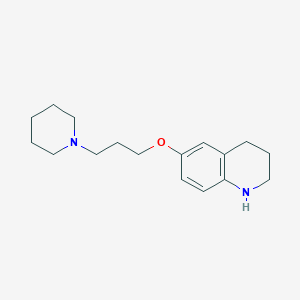

6-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “6-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline”, similar compounds have been synthesized using various methods. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Scientific Research Applications

Metabolite Identification and Transporter-Mediated Excretion

Research on related compounds, such as YM758, has focused on identifying human metabolites and investigating the role of transporter-mediated renal and hepatic excretion. The study found that YM758 metabolites, including a derivative closely related to "6-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline," are major constituents in urine and plasma, suggesting significant roles for transporters in their elimination. This highlights the compound's metabolic pathways and the importance of transporters in drug disposition (Umehara et al., 2009).

Synthesis and Biological Evaluation

Another line of research involves the synthesis of new compounds with the tetrahydroquinoline core and evaluating their biological activities. For instance, a hybrid of ibuprofen and 1,2,3,4-tetrahydroisoquinoline was synthesized and screened for various activities, including antioxidant and anti-inflammatory effects. This underscores the versatility of the tetrahydroquinoline scaffold in drug development (Manolov et al., 2022).

Anticonvulsant Potential

The development of new anticonvulsants has led to the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines to explore their structure-activity relationships. One derivative showed high activity comparable to known anticonvulsants, indicating the potential of tetrahydroquinoline derivatives in treating seizures (Gitto et al., 2006).

Antimicrobial and Antimalarial Activities

A novel series of polyhydroquinoline scaffolds derived from tetrahydroquinoline was synthesized and evaluated for antibacterial, antitubercular, and antimalarial activities. Some compounds exhibited excellent antimalarial potency, demonstrating the therapeutic potential of tetrahydroquinoline derivatives in infectious disease management (Karad et al., 2015).

Opioid Receptor Antagonism

Tetrahydroisoquinoline derivatives have been investigated for their opioid receptor antagonism, providing insights into the development of novel treatments for opioid addiction and overdose. N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines were found to be opioid receptor pure antagonists, highlighting the pharmacological importance of tetrahydroquinoline structures in targeting opioid receptors (Carroll et al., 2005).

properties

IUPAC Name |

6-(3-piperidin-1-ylpropoxy)-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-2-10-19(11-3-1)12-5-13-20-16-7-8-17-15(14-16)6-4-9-18-17/h7-8,14,18H,1-6,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRSNEKBYDXJTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOC2=CC3=C(C=C2)NCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934905.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2934906.png)

![3-[[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2934908.png)

![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2934910.png)

![3-(2-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2934914.png)

![1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2934924.png)